15H-11,12-Eeta
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Overview
Description
15H-11,12-EETA is a carbonyl compound.
(+/-)11, 12-ep-15S-hetre, also known as 15-H-11, 12-eeta, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. Thus, (+/-)11, 12-ep-15S-hetre is considered to be an eicosanoid lipid molecule (+/-)11, 12-ep-15S-hetre is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+/-)11, 12-ep-15S-hetre is primarily located in the membrane (predicted from logP). In humans, (+/-)11, 12-ep-15S-hetre is involved in the phenylbutazone action pathway, the suprofen action pathway, the meloxicam action pathway, and the flurbiprofen action pathway (+/-)11, 12-ep-15S-hetre is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.
Scientific Research Applications
Vascular Tone Regulation and Vasorelaxation 15(S)-Hydroxy-11,12-epoxyeicosatrienoic acid (15-H-11,12-EETA) plays a significant role in the regulation of vascular tone. It contributes to vasorelaxation by activating potassium channels on smooth muscle cells, causing membrane hyperpolarization and relaxation. This process is mediated through the endothelial metabolites of the 15-lipoxygenase pathway of arachidonic acid metabolism, of which 15-H-11,12-EETA is a part (Campbell & Gauthier, 2013).
Role in Endothelial Function and Cardiovascular Health In the cardiovascular system, 15-H-11,12-EETA is identified as an endothelium-derived hyperpolarizing factor (EDHF). It is involved in endothelial-mediated responses and contributes to the regulation of blood flow and pressure. This factor is particularly relevant in conditions such as hypoxia, hypercholesterolemia, and atherosclerosis, where its levels are modulated (Campbell & Gauthier, 2013).
Involvement in Epoxyeicosatrienoic Acid (EET) Metabolism 15-H-11,12-EETA is part of the broader family of epoxyeicosatrienoic acids (EETs), which are known to have various biological functions, including anti-inflammatory effects and roles in angiogenesis and protection against ischemic damage in the heart and brain (Spector, 2009).
Implications in Endothelium-dependent Smooth Muscle Relaxation As a 15-lipoxygenase metabolite, 15-H-11,12-EETA has been shown to mediate endothelium-dependent smooth muscle relaxations. It acts as a precursor to other metabolites like 11,12,15-THETA, which contribute to vascular relaxation through membrane hyperpolarization (Chawengsub et al., 2008).
Potential Therapeutic Applications Due to its role in vascular physiology and pathophysiology, 15-H-11,12-EETA and its related pathways might have therapeutic implications, especially in cardiovascular diseases. Targeting these pathways could offer new strategies for treating conditions like hypertension, atherosclerosis, and other vascular disorders.
properties
CAS RN |
877878-78-9 |
---|---|
Product Name |
15H-11,12-Eeta |
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5Z,8Z)-10-[3-[(E,3S)-3-hydroxyoct-1-enyl]oxiran-2-yl]deca-5,8-dienoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-9-12-17(21)15-16-19-18(24-19)13-10-7-5-4-6-8-11-14-20(22)23/h4,6-7,10,15-19,21H,2-3,5,8-9,11-14H2,1H3,(H,22,23)/b6-4-,10-7-,16-15+/t17-,18?,19?/m0/s1 |
InChI Key |
GELFSVXLSDZDHE-YZSNCDGGSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C1C(O1)C/C=C\C/C=C\CCCC(=O)O)O |
SMILES |
CCCCCC(C=CC1C(O1)CC=CCC=CCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(O1)CC=CCC=CCCCC(=O)O)O |
physical_description |
Solid |
synonyms |
15-H-11,12-EETA 15-hydroxy-11,12-epoxyeicosatrienoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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